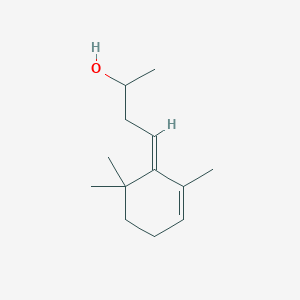
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are cyclic ethers with two oxygen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a 2-methylpropyl group attached to the dioxane ring. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with suitable alkylating agents. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylpropyl halides under reflux conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques like distillation and crystallization for purification.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
Applications De Recherche Scientifique
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler dioxane with no substituents, used as a solvent and stabilizer.
2,2-Dimethyl-1,3-dioxane: Similar structure but lacks the 2-methylpropyl group, used in organic synthesis.
1,3-Dioxolane: A five-membered ring analog, used as a solvent and reagent.
Uniqueness
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the 2-methylpropyl group and two methyl groups enhances its stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
5455-65-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RFAYGPFPYDRRPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


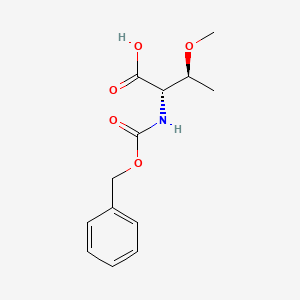

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)

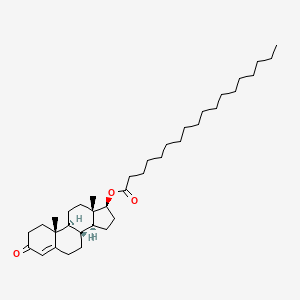
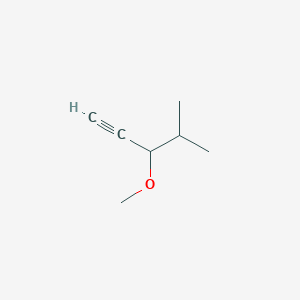
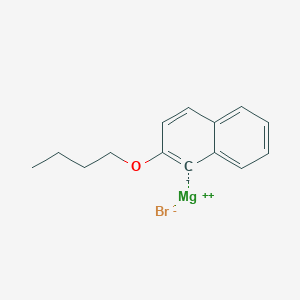



![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
